molecular formula C8H7ClN4 B1593431 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 941294-31-1

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No. B1593431
M. Wt: 194.62 g/mol
InChI Key: KTZYOMJEOTYZAX-UHFFFAOYSA-N
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Description

“4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 941294-31-1. It has a molecular weight of 194.62 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” consists of a pyrimidine ring attached to a chloro group and an imidazole ring. The imidazole ring contains a methyl group .


Physical And Chemical Properties Analysis

“4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a solid substance . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Routes and Medicinal Chemistry

An efficient synthetic route to medicinally important 4-aryl-5-pyrimidinylimidazoles, starting from 2,4-dichloropyrimidine, has been described by Xiaohu Deng & N. Mani (2006). This process involves sequential substitution and cyclocondensation, resulting in pyrimidinyl imidazoles in good overall yields. Such synthetic pathways underscore the versatility and utility of pyrimidine derivatives in developing compounds with potential biological activities.

Biological Activities

The study by A. Abdel-Hafez (2007) highlights the synthesis and evaluation of benzimidazole condensed with pyrimidine derivatives for antineoplastic activity. This research demonstrates the potential of such compounds in cancer therapy, providing a foundation for further exploration of pyrimidine-based molecules in medicinal chemistry.

Agricultural and Horticultural Applications

K. Grossmann (1990) discusses the application of plant growth retardants with pyrimidine structures in physiological research. These compounds, acting as inhibitors of cytochrome P-450 dependent monooxygenases, offer insights into the regulation of terpenoid metabolism, impacting cell division and senescence (Grossmann, 1990). This research suggests the utility of pyrimidine derivatives in studying and potentially manipulating plant growth and development.

Chemical-Genetic Profiling

Research by Lisa Yu et al. (2008) on the profiling of imidazo[1,2-a]pyridines and -pyrimidines reveals their ability to target essential, conserved cellular processes. Through chemogenomic assays, they discovered that minor structural differences could dramatically alter the biological activity of these compounds, affecting processes like mitochondrial functions and DNA integrity. This study underscores the importance of pyrimidine derivatives in understanding cellular physiology and developing targeted therapeutic strategies.

Future Directions

The future directions for “4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” and similar compounds could involve further exploration of their broad range of biological activities and potential applications in drug development .

properties

IUPAC Name

4-chloro-6-(2-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZYOMJEOTYZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649987
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

CAS RN

941294-31-1
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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